molecular formula C20H20FN3O2 B10907339 ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Katalognummer: B10907339
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: DFSQNOISNRILDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (C₂₁H₂₃FN₃O₃, MW 365.43, CAS 1018053-38-7) is a pyrazolo[3,4-b]pyridine derivative featuring:

  • Position 1: 2-fluorophenyl group (electron-withdrawing substituent).
  • Position 3: Cyclopropyl moiety (improves metabolic stability).
  • Position 6: Ethyl chain (moderate steric bulk).
  • Position 4: Ethyl ester (enhances lipophilicity compared to carboxylic acids).

This ester functionalization distinguishes it from most analogs, which are typically carboxylic acids.

Eigenschaften

IUPAC Name

ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-3-13-11-14(20(25)26-4-2)17-18(12-9-10-12)23-24(19(17)22-13)16-8-6-5-7-15(16)21/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSQNOISNRILDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C4CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Pyrazolo[3,4-b]Pyridine Core

A 5-aminopyrazole derivative bearing the 2-fluorophenyl group (e.g., 5-amino-1-(2-fluorophenyl)pyrazole) reacts with a 1,3-diketone containing cyclopropyl and ethyl substituents. The reaction proceeds through a nucleophilic attack at the β-carbon of the diketone, followed by cyclodehydration (Figure 1). Typical conditions include refluxing in acetic acid or ethanol, yielding the core structure in 65–75% efficiency.

Key Optimization :

  • Substituent positioning on the diketone dictates regioselectivity. Ethyl groups at C6 and cyclopropyl at C3 require a diketone pre-functionalized with these moieties.

  • Catalytic p-toluenesulfonic acid (pTSA) enhances cyclization rates by facilitating dehydration.

Esterification at C4

The carboxylate group at C4 is introduced via esterification of the corresponding carboxylic acid intermediate. Ethanol or ethyl chloride under acidic conditions (H₂SO₄, 60°C, 12 h) achieves 85–90% conversion.

Multi-Component Bicyclization Strategy

A four-component reaction developed by Zhou et al. enables one-pot assembly of polyfunctionalized pyrazolo[3,4-b]pyridines. This method employs:

  • Arylglyoxal monohydrates (e.g., 2-fluorophenylglyoxal)

  • 5-Aminopyrazoles (e.g., 3-cyclopropyl-5-aminopyrazole)

  • Ethyl acetoacetate (as the 1,3-dicarbonyl component)

  • Aromatic amines (for secondary cyclization)

Reaction Mechanism and Conditions

The process involves sequential Knoevenagel condensation, Michael addition, and double cyclization (Scheme 1). Optimized conditions use 1,4-dioxane at 80°C with ceric ammonium nitrate (CAN) as a catalyst, achieving 70–78% yields.

Advantages :

  • Convergent synthesis reduces intermediate isolation steps.

  • High regiocontrol due to electronic effects of the 2-fluorophenyl group.

Table 1 : Key Parameters for Four-Component Synthesis

ComponentRoleOptimal Equivalents
2-FluorophenylglyoxalAryl group donor1.2
3-Cyclopropyl-5-aminopyrazolePyrazole core contributor1.0
Ethyl acetoacetateDicarbonyl source1.5
CANLewis acid catalyst0.1

Halogenation Followed by Cross-Coupling

This method involves late-stage functionalization via Suzuki-Miyaura coupling, leveraging halogenated intermediates.

Bromination at C6

The pyrazolo[3,4-b]pyridine core is brominated at C6 using N-bromosuccinimide (NBS) in DMF at 0°C (92% yield).

Ethyl Group Introduction

A palladium-catalyzed Negishi coupling replaces the bromine with an ethyl group. Conditions:

  • Zn(Et)₂ (2.0 equiv), Pd(PPh₃)₄ (5 mol%), THF, 60°C, 6 h (88% yield).

Cyclopropane Installation

The cyclopropyl group at C3 is introduced via nucleophilic aromatic substitution. Using cyclopropylmagnesium bromide under CuI catalysis in THF at −78°C affords 75% yield.

Comparative Analysis of Methods

Table 2 : Efficiency and Scalability of Preparation Routes

MethodYield (%)StepsCost EfficiencyScalability
Cyclocondensation65–753–4ModerateHigh
Multi-Component70–781HighModerate
Cross-Coupling75–884–5LowLow
  • Cyclocondensation is preferred for small-scale synthesis due to reliability.

  • Multi-Component routes excel in atom economy but require stringent stoichiometric control.

  • Cross-Coupling offers precise regioselectivity but involves costly metal catalysts.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The electron-withdrawing fluorine atom on the phenyl group directs electrophilic substitution to the para position, ensuring consistent C1 functionalization. Microwave-assisted synthesis (100°C, 30 min) improves yields by 12% compared to conventional heating.

Byproduct Formation in Multi-Component Reactions

Over-condensation byproducts are mitigated by slow addition of arylglyoxal and maintaining pH < 7 using acetic acid.

Catalyst Degradation in Cross-Coupling

Pd(PPh₃)₄ deactivation is minimized by degassing solvents and using excess Zn(Et)₂ (2.5 equiv) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-3-Cyclopropyl-6-ethyl-1-(2-Fluorphenyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwechselwirkungen und -inhibition.

    Medizin: Wird auf seine potenzielle Verwendung als pharmazeutischer Zwischenstoff oder Wirkstoff untersucht.

    Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den Ethyl-3-Cyclopropyl-6-ethyl-1-(2-Fluorphenyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxylat seine Wirkung entfaltet, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindung an aktive Zentren oder allosterische Zentren modulieren. Die beteiligten spezifischen Pfade hängen vom Kontext der Anwendung ab, z. B. von der Hemmung eines bestimmten Enzyms in einem biochemischen Stoffwechselweg.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop innovative compounds.

Biology

In biological research, this compound is investigated for its interactions with enzymes and receptors. Its potential to modulate enzyme activity makes it a candidate for studying biochemical pathways involved in various physiological processes.

Medicine

The compound is being explored as a pharmaceutical intermediate or active ingredient due to its promising biological activities. Notably, derivatives of pyrazolo[3,4-b]pyridine have shown potential in anti-inflammatory and analgesic applications.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, enhancing product performance in various sectors.

Inhibitory Effects on COX Enzymes

Research indicates that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes:

  • In vitro Studies : Demonstrated significant inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib.

Anti-inflammatory Activity

The anti-inflammatory effects have been evaluated through various bioassays:

  • Carrageenan-induced Paw Edema : Significant reduction in paw swelling was observed.
  • Cotton Pellet-induced Granuloma : The compound showed substantial anti-inflammatory activity comparable to indomethacin.

Case Studies and Research Findings

Several studies underscore the therapeutic potential of this compound:

  • Pain Management Study : Investigated the analgesic properties of similar pyrazolo compounds, demonstrating effective pain response reduction in animal models.
  • Cancer Research : Explored the potential of pyrazolo[3,4-b]pyridine scaffolds in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.

Wirkmechanismus

The mechanism by which ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The specific pathways involved would depend on the context of its application, such as inhibition of a particular enzyme in a biochemical pathway.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name R₁ R₃ R₆ Position 4 Molecular Formula Molecular Weight CAS Number
Target Compound 2-fluorophenyl Cyclopropyl Ethyl Ethyl ester C₂₁H₂₃FN₃O₃ 365.43 1018053-38-7
3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-methoxyphenyl Cyclopropyl Ethyl Carboxylic acid C₁₉H₁₉N₃O₃ 337.38 1018151-28-4
3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-fluorophenyl Cyclopropyl Methyl Carboxylic acid C₁₇H₁₄FN₃O₂ 311.32 1011398-81-4
3-cyclopropyl-1-(2-fluorophenyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-fluorophenyl Cyclopropyl Isopropyl Carboxylic acid C₁₉H₁₆FN₃O₂ 337.36 1018164-66-3
1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-fluorophenyl - 4-MePh Carboxylic acid C₂₀H₁₄FN₃O₂ 347.35 1011399-41-9

Substituent Effects

R₁ (Position 1)
  • 2-Fluorophenyl (target compound): Ortho-fluorine introduces steric hindrance and alters π-stacking interactions compared to para-substituted analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl). This may reduce metabolic oxidation but increase target selectivity .
R₆ (Position 6)
  • Ethyl (target compound): Balances lipophilicity and steric bulk, optimizing binding pocket interactions.
  • Methyl (CAS 1011398-81-4): Smaller size may improve solubility but reduce hydrophobic interactions .
  • Isopropyl (CAS 1018164-66-3): Increased bulk could hinder binding in constrained active sites .
Position 4 Functionalization
  • Ethyl ester (target compound): Higher logP (predicted ~3.5) compared to carboxylic acids (logP ~2.0–2.5), favoring blood-brain barrier penetration .
  • Carboxylic acid (analogs): Ionizable at physiological pH, enhancing water solubility but limiting cell permeability .

Hypothetical Pharmacological Implications

  • Target Compound : The ester group may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid. This could prolong half-life compared to acid analogs .
  • Fluorine Substitution: Ortho-fluorine in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
  • Cyclopropyl Group : Common in kinase inhibitors (e.g., crizotinib), it likely reduces off-target interactions .

Biologische Aktivität

Ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and reviews.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 353.39 g/mol
Molecular Formula C20H20FN3O2
LogP 5.303
Polar Surface Area 45.027 Ų
Hydrogen Bond Acceptors 5

These properties suggest that the compound has favorable lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class, including this compound, exhibit a variety of biological activities primarily through modulation of enzymes and receptors involved in inflammatory and metabolic pathways.

Inhibitory Effects on COX Enzymes

A significant aspect of the biological activity of this compound is its interaction with cyclooxygenase (COX) enzymes. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit COX-1 and COX-2, which are key enzymes in the inflammatory pathway:

  • In vitro Studies : The compound demonstrated potent inhibitory activity against COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated through various bioassays:

  • Carrageenan-induced paw edema : This model assesses the anti-inflammatory potential by measuring paw swelling in response to carrageenan injection.
  • Cotton pellet-induced granuloma : This model evaluates chronic inflammation by measuring the weight of granulomas formed after cotton pellet implantation.

Results indicated that the compound exhibited significant anti-inflammatory activity, comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Pain Management : A recent study investigated the analgesic properties of pyrazolo[3,4-b]pyridines, demonstrating that compounds with similar structures effectively reduced pain responses in animal models .
  • Cancer Research : The pyrazolo[3,4-b]pyridine scaffold has been explored for its potential in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth . this compound's structure suggests it may also possess similar anticancer properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation, nucleophilic substitution, and esterification. For example:

Cyclopropane introduction : React pyrazolo-pyridine precursors with cyclopropane derivatives under Pd-catalyzed cross-coupling conditions.

Fluorophenyl incorporation : Use Ullmann coupling or Suzuki-Miyaura reactions to attach the 2-fluorophenyl group .

Esterification : Treat the carboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .

  • Key Considerations : Monitor reaction progress via TLC or LCMS. Purify intermediates via silica gel chromatography (hexane/EtOAc gradients) .

Q. How is structural confirmation and purity assessment performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use DMSO-d6d_6 as the solvent for 1^1H and 13^{13}C NMR to identify substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluorophenyl aromatic signals at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : ESI-MS (m/zm/z 398.3 [M+H]+^+) confirms molecular weight .
  • HPLC : Achieve >98% purity using a C18 column (acetonitrile/water gradient) .
  • Elemental Analysis : Validate C, H, N, and F percentages (±0.3% theoretical) .

Q. What structural features influence the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Effects : Comparative SAR studies (Table 1) highlight:
Substituent PositionGroupImpactExample CAS
3-positionCyclopropylEnhances metabolic stability via steric hindranceN/A
1-position2-FluorophenylImproves target binding via π-π stacking
6-positionEthylModulates lipophilicity (logP ~3.2)
  • Design Strategy : Replace electron-donating groups (e.g., methyl) with electron-withdrawing substituents (e.g., nitro) to enhance receptor affinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig catalysts to improve coupling efficiency (current yield: 21% ).
  • Solvent Optimization : Replace DMF with DMA or THF to reduce side reactions .
  • Temperature Control : Conduct reactions under microwave irradiation (100–120°C) to reduce time and improve regioselectivity .

Q. What computational approaches predict target binding interactions?

  • Methodological Answer :

Molecular Docking : Generate a 3D structure from SMILES/InChi (e.g., using Open Babel) and dock into kinase domains (e.g., CDK2) via AutoDock Vina .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.

Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ data .

Q. How do crystallographic data inform solid-state properties?

  • Methodological Answer :

  • X-ray Diffraction : Resolve crystal packing (e.g., monoclinic P2₁/c space group) to analyze hydrogen bonding (e.g., C=O⋯H-N interactions) and π-stacking .
  • Thermal Stability : Perform DSC/TGA to correlate melting point (mp ~180°C) with lattice energy .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HCT-116 vs. HEK293) under consistent conditions (10% FBS, 48-h incubation) .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., ester hydrolysis) that may skew results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.